A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
CAS Number: 1701-20-8
This technical guide provides an in-depth overview of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and known biological activities, supported by experimental protocols and pathway diagrams.
Physicochemical Properties
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position.[1][2][3] These substitutions significantly influence its chemical reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 1701-20-8 | [3] |
| Molecular Formula | C₁₁H₈F₃NO | [1] |
| Molecular Weight | 227.18 g/mol | [1] |
| Melting Point | 252-253 °C | [1] |
| MDL Number | MFCD00153192 | [1] |
| Hazard | Irritant | [1] |
Synthesis
The synthesis of 4-hydroxyquinolines is often achieved through the Conrad-Limpach reaction.[4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, the likely starting materials would be 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol: Modified Conrad-Limpach Synthesis
Step 1: Condensation
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents), and toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and continue for several hours to ensure the azeotropic removal of water.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization
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Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a condenser.
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Heat the mixture to approximately 250 °C with vigorous stirring.
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Maintain this temperature for 30-60 minutes.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
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Caption: Conrad-Limpach synthesis workflow.
Biological Activities and Potential Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, and 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a promising scaffold for the development of new therapeutic agents and research tools.
Anti-inflammatory and Antimicrobial Potential
This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[8] The quinoline core is a common feature in many antibacterial and anti-inflammatory drugs.
Antitubercular and Antiplasmodial Activity
Derivatives of 4-hydroxy-2-(trifluoromethyl)quinolines have been investigated as precursors for antitubercular and antiplasmodial (antimalarial) agents.[9] The hydroxyl group can be derivatized to produce compounds with enhanced activity against Mycobacterium tuberculosis and Plasmodium falciparum.
Fluorescent Probe Development
The unique structure of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline lends itself to applications as a fluorescent probe.[10] The quinoline ring system is inherently fluorescent, and modifications can tune its photophysical properties for sensing specific analytes or for use in biological imaging.
Potential Mechanisms of Action and Signaling Pathways
While specific studies on 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline are limited, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation.[11][12][13] Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
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Caption: Potential inhibition of the NF-κB pathway.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[14][15][16] Some natural and synthetic compounds can interfere with these signaling pathways, offering a novel approach to antimicrobial therapy. Given its structural similarity to some quorum sensing molecules, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline may act as a quorum sensing inhibitor.
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Caption: Potential mechanism of quorum sensing inhibition.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activities of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.
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Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
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Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
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Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration as an indicator of NO production.
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Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
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Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
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Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.
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Inoculation: Add the bacterial inoculum to each well.
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Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Caption: General workflows for biological assays.
Conclusion
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a versatile chemical entity with considerable potential in drug discovery and as a research tool. Its synthesis via the established Conrad-Limpach reaction provides a reliable route for its preparation. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and diagnostic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-HYDROXY-6-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE | VSNCHEM [vsnchem.com]
- 3. scbt.com [scbt.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ZDHHC11 Positively Regulates NF-κB Activation by Enhancing TRAF6 Oligomerization [frontiersin.org]
- 13. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorganic compounds in quorum sensing disruption: strategies, Mechanisms, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
